molecular formula C12H13N3O3 B3046468 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole CAS No. 1245822-80-3

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

Cat. No. B3046468
CAS RN: 1245822-80-3
M. Wt: 247.25
InChI Key: BHOIUVNQEKPVEP-UHFFFAOYSA-N
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Description

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. These enzymes play important roles in various physiological processes, and their inhibition by 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole may contribute to its observed biological activities.
Biochemical and Physiological Effects
1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole. One of the directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antiviral, and anticancer activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-ethyl-5-[(2-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-14-10(7-8-13-14)9-18-12-6-4-3-5-11(12)15(16)17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIUVNQEKPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249772
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole

CAS RN

1245822-80-3
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245822-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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